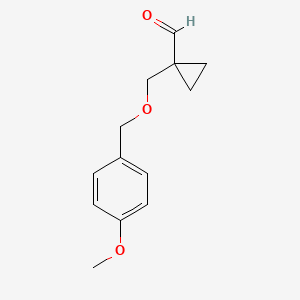

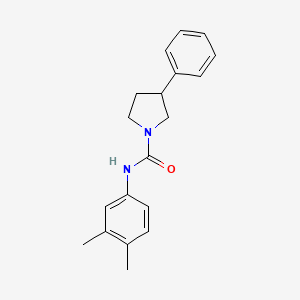

![molecular formula C19H18N4 B2736185 7-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-2-methylpyrazolo[1,5-a]pyrimidine CAS No. 865658-63-5](/img/structure/B2736185.png)

7-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-2-methylpyrazolo[1,5-a]pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “7-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-2-methylpyrazolo[1,5-a]pyrimidine” is a complex organic molecule. It contains a pyrrole ring, which is a five-membered aromatic heterocycle, like the benzene ring but with one carbon atom replaced by a nitrogen atom .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a study described the synthesis of a series of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N’- (2- (substituted)acetyl)benzohydrazides . Another study reported the synthesis of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide .Molecular Structure Analysis

The molecular structure of “7-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-2-methylpyrazolo[1,5-a]pyrimidine” is likely to be complex due to the presence of multiple rings and functional groups. The pyrrole ring is a key structural feature, and modifications on this ring can significantly influence the properties and activities of the molecule .Chemical Reactions Analysis

The chemical reactions involving “7-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-2-methylpyrazolo[1,5-a]pyrimidine” could be diverse, depending on the conditions and reagents used. For example, a study reported that 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide could stimulate monoclonal antibody production in cell cultures .Physical And Chemical Properties Analysis

The physical and chemical properties of “7-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-2-methylpyrazolo[1,5-a]pyrimidine” would depend on its precise molecular structure. For instance, 4-(2,5-dimethyl-1H-pyrrol-1-yl)phenylmethanone is reported to be a white to light yellow crystalline solid that is soluble in many organic solvents but has low solubility in water .Scientific Research Applications

Antibacterial Activity

MPPB and its derivatives have been synthesized and evaluated for antibacterial properties . These compounds exhibit appreciable action against dihydrofolate reductase (DHFR) and enoyl ACP reductase enzymes. Additionally, some MPPB derivatives demonstrate strong antibacterial activity. Researchers have characterized their mode of action through molecular docking studies, revealing binding interactions with both DHFR and enoyl ACP reductase active sites.

Antitubercular Activity

Given the global health challenge posed by tuberculosis, MPPB’s antitubercular potential has been explored. Some MPPB derivatives exhibit promising antitubercular properties, making them candidates for further investigation and potential therapeutic use .

Monoclonal Antibody Production Enhancement

Interestingly, MPPB has been found to stimulate monoclonal antibody (mAb) production in cell cultures. It suppresses cell growth while increasing cell-specific glucose uptake rate and intracellular adenosine triphosphate levels during mAb production . This finding suggests its potential application in biopharmaceutical processes.

Metabolism Studies

Researchers have investigated the metabolism of rCHO (Chinese hamster ovary) cells under MPPB-supplemented conditions. Understanding the compound’s impact on cellular metabolism provides valuable insights for its therapeutic use .

Heterocyclic Chemistry

The synthesis and characterization of MPPB derivatives involve heterocyclic chemistry. Researchers have explored the structural modifications of the pyrrolyl benzohydrazide scaffold, contributing to our understanding of its chemical properties .

Future Therapeutic Possibilities

Overall, MPPB and its derivatives represent exciting future therapeutic possibilities. Their pronounced docking properties, biological activity, and diverse applications make them intriguing candidates for further research in the biological and medical sciences .

Mechanism of Action

The mechanism of action of “7-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-2-methylpyrazolo[1,5-a]pyrimidine” is likely to depend on its molecular structure and the biological system in which it is used. For instance, some compounds with a similar structure have been found to inhibit enzymes such as enoyl ACP reductase and DHFR .

Safety and Hazards

The safety and hazards associated with “7-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-2-methylpyrazolo[1,5-a]pyrimidine” would depend on various factors including its physical and chemical properties, how it is used, and the precautions taken during its handling and storage. For instance, it is recommended to avoid contact with oxidizing agents, ensure adequate ventilation to avoid inhalation of vapors, and store the compound in a cool, dry place away from fire and flammable materials .

Future Directions

The future directions for research on “7-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-2-methylpyrazolo[1,5-a]pyrimidine” could include further exploration of its synthesis, characterization, and potential applications. For example, further structural optimization of 2,5-dimethylpyrrole derivatives could lead to improved production and quality control of monoclonal antibodies .

properties

IUPAC Name |

7-[4-(2,5-dimethylpyrrol-1-yl)phenyl]-2-methylpyrazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4/c1-13-12-19-20-11-10-18(23(19)21-13)16-6-8-17(9-7-16)22-14(2)4-5-15(22)3/h4-12H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRVBIWSCUFWFQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1C2=CC=C(C=C2)C3=CC=NC4=CC(=NN34)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclohexyl-2-((8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)butanamide](/img/structure/B2736102.png)

![Methyl (E)-4-oxo-4-[3-(3-oxo-1,4-benzoxazin-4-yl)propylamino]but-2-enoate](/img/structure/B2736104.png)

![1-((4-chlorophenyl)sulfonyl)-3-(3-ethoxypropyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2736105.png)

![3-Benzyl-8-(3-fluorobenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2736106.png)

![3-(5-bromo-2-hydroxyphenyl)-2-phenyl-5-(p-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2736112.png)

![5-chloro-2-methoxy-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzenesulfonamide](/img/structure/B2736117.png)

![2-[2-(Azepan-1-yl)-2-oxoethyl]-6-(2-methylphenyl)pyridazin-3-one](/img/structure/B2736118.png)

![(3Ar,6aR)-5-ethyl-3,4,6,6a-tetrahydro-1H-furo[3,4-c]pyrrole-3a-carboxylic acid;hydrochloride](/img/structure/B2736120.png)

![4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)phthalazin-1(2H)-one](/img/structure/B2736121.png)